molecular formula C9H8BrNO4 B3048893 Methyl 2-(3-bromo-4-nitrophenyl)acetate CAS No. 185200-33-3

Methyl 2-(3-bromo-4-nitrophenyl)acetate

Cat. No.: B3048893
CAS No.: 185200-33-3
M. Wt: 274.07 g/mol
InChI Key: YRVHCAKUFXGWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-bromo-4-nitrophenyl)acetate ( 185200-33-3) is a chemical compound with the molecular formula C 9 H 8 BrNO 4 and a molecular weight of 274.07 g/mol . It is supplied for research and development purposes. The compound features both a bromo and a nitro substituent on the phenyl ring, making it a potential versatile building block or intermediate in organic synthesis and medicinal chemistry research . The presence of these functional groups suggests its utility in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which are foundational methods for constructing complex molecules. Computational predictions indicate that this compound has high gastrointestinal absorption and may be blood-brain barrier permeant, which can be valuable information for researchers in early-stage drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

185200-33-3

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

methyl 2-(3-bromo-4-nitrophenyl)acetate

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3

InChI Key

YRVHCAKUFXGWNU-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Br

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Methyl 2-(3-bromo-4-nitrophenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. It participates in various reactions such as:

  • Electrophilic Aromatic Substitution : The electron-withdrawing nitro group enhances the compound's reactivity towards nucleophiles, making it valuable for synthesizing derivatives.
  • Nucleophilic Substitution Reactions : The bromine atom can be substituted with other functional groups, allowing the formation of diverse compounds.

Medicinal Chemistry

The compound has shown potential in medicinal applications due to its biological activities:

  • Anticancer Activity : Studies indicate that similar nitro-substituted compounds can inhibit cancer cell proliferation. For instance, research published in MDPI highlighted that these compounds could induce apoptosis in colorectal cancer cells, showcasing their therapeutic potential .
  • Antimicrobial Properties : Investigations have demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents .

Biochemical Studies

This compound is utilized in biochemical research to study enzyme interactions:

  • Enzyme Inhibition : The compound interacts with esterases and lipases, leading to the hydrolysis of the ester bond and the formation of 4-nitrophenol, which is a chromogenic indicator used in enzymatic assays .
  • Cell Signaling Modulation : It influences signaling pathways by interacting with proteins and transcription factors, affecting gene expression and cellular metabolism .

Case Study 1: Anticancer Potential

A study focused on the anticancer properties of nitro-substituted phenolic compounds revealed that this compound could effectively inhibit colorectal cancer cell growth by inducing apoptosis. The study reported an IC50 value indicating effective concentrations for therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against bacterial strains such as E. coli and Staphylococcus aureus. Results showed significant antibacterial activity, suggesting its potential as a candidate for developing new antimicrobial drugs .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison
Compound Molecular Formula Molecular Weight Substituent Effects
This compound C₉H₈BrNO₄ 290.08 g/mol Strong electron-withdrawing (meta-Br, para-NO₂).
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 229.07 g/mol Moderate electron-withdrawing (para-Br).
4-Nitrophenyl bromoacetate C₈H₆BrNO₄ 260.04 g/mol Electrophilic ester (para-NO₂ adjacent to COO).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(3-bromo-4-nitrophenyl)acetate?

  • Methodological Answer : The synthesis typically involves sequential nitration and bromination of a phenylacetic acid precursor, followed by esterification. For example:

Nitration : Introduce the nitro group at the para position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C).

Bromination : Electrophilic bromination at the meta position using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Esterification : React the resulting 3-bromo-4-nitrophenylacetic acid with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .

  • Key Considerations : Monitor regioselectivity during nitration/bromination using TLC or HPLC. Purify intermediates via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., bromo and nitro groups cause deshielding; aromatic protons split based on coupling). For example, the nitro group at C4 induces downfield shifts (~δ 8.2–8.6 ppm for aromatic protons) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How is single-crystal X-ray diffraction used to resolve its molecular structure?

  • Methodological Answer :

Crystallization : Use slow evaporation in a solvent mixture (e.g., ethyl acetate/hexane) to obtain high-quality crystals.

Data Collection : Employ a diffractometer (e.g., Bruker SMART APEXII) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Use SHELXL for structure solution and refinement. Key parameters include:

  • Displacement parameters (Uiso/Ueq) for thermal motion analysis.
  • Hydrogen bonding : Identify intramolecular interactions (e.g., C–H···O) and π-π stacking distances .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and steric effects of bromo/nitro substituents?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate:

Electrostatic potential maps : Visualize electron-deficient regions near nitro and bromo groups.

Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity toward nucleophilic/electrophilic attacks.

  • Correlation Energy : Use functionals like Colle-Salvetti to model electron correlation effects in aromatic systems .

Q. What strategies resolve crystallographic disorder in derivatives of this compound?

  • Methodological Answer :

  • Disordered Moieties : Refine occupancy ratios (e.g., 0.53:0.47 for hydroxyl groups in ) using PART commands in SHELXL.
  • Hydrogen Bonding : Apply restraints (DFIX, DANG) to stabilize disordered regions.
  • Validation Tools : Use checkCIF/PLATON to flag outliers (e.g., bond angles deviating >5° from ideal values) .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : The bromo group facilitates Pd-catalyzed coupling, but steric hindrance from the nitro group may reduce yields. Optimize using:

Bulky ligands (XPhos) to enhance catalyst turnover.

Microwave-assisted synthesis to accelerate reaction kinetics.

  • Suzuki-Miyaura Coupling : The nitro group’s electron-withdrawing effect stabilizes intermediates but may require higher temperatures (80–100°C) .

Data Contradictions and Validation

  • Example : Discrepancies in reported melting points or crystallographic parameters (e.g., unit cell dimensions) may arise from polymorphism or solvent inclusion. Validate via:
    • PXRD : Compare experimental vs. simulated patterns from CIF files.
    • Thermogravimetric Analysis (TGA) : Confirm solvent-free crystals .

Key Software and Tools

  • Crystallography : SHELX suite (SHELXT for structure solution, SHELXL for refinement) .
  • Computational Chemistry : Gaussian (DFT), Mercury (crystal packing visualization).

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